tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-6-8-12(17-5)9-7-11/h6-10H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJAIVVEZQGLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700562 | |
| Record name | tert-Butyl [1-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321591-78-9 | |
| Record name | tert-Butyl [1-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Enzyme Inhibition Studies
One of the primary applications of tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate is its role as an enzyme inhibitor, particularly for acetylcholinesterase. This inhibition enhances cholinergic signaling by preventing the breakdown of acetylcholine, which is crucial for neurotransmission. Research has indicated that this compound can modulate enzyme activities and protein interactions effectively, making it a candidate for therapeutic applications targeting neurodegenerative diseases.
Drug Development
The compound has been investigated for its potential in drug development, particularly in the context of neurological disorders. Its ability to inhibit acetylcholinesterase suggests that it may be beneficial in treating conditions like Alzheimer's disease by improving cognitive function through enhanced cholinergic activity .
Anti-inflammatory Activity
A related study explored the synthesis of various carbamate derivatives, including those similar to this compound, which exhibited promising anti-inflammatory effects. These compounds were tested using the carrageenan-induced rat paw edema model, showing significant inhibition rates compared to standard anti-inflammatory drugs like indomethacin .
| Activity Type | Measurement Method | Result |
|---|---|---|
| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 0.17 μM |
| Anti-inflammatory Activity | In vivo model | % Inhibition = 54% - 39% |
Case Study 1: Neuroprotective Effects
In vitro studies demonstrated that this compound protects neuronal cells from amyloid beta-induced toxicity. The compound significantly improved cell viability in cultures exposed to neurotoxic agents, indicating its potential as a neuroprotective agent .
Case Study 2: Cognitive Enhancement in Animal Models
In vivo experiments using scopolamine-induced cognitive decline models showed that this compound could mitigate cognitive impairments in rats. Although not statistically significant compared to established treatments, the results suggest further exploration into its efficacy as a cognitive enhancer .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
tert-Butyl Carbamates with Aromatic Substitutions
- tert-Butyl[1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl]carbamate (4b) Structure: Contains a phenylpropynyl chain attached to the 4-methoxyphenyl group. Synthesis: Prepared from 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-ol and tert-butyl carbamate via column chromatography (78% yield) . The higher yield (78% vs. 38%) suggests better reaction efficiency due to stabilized intermediates.
- tert-Butyl[(1S)-1-(3-bromophenyl)ethyl]carbamate Structure: Substitutes 4-methoxyphenyl with 3-bromophenyl. Properties: Molecular weight 300.19 (C₁₃H₁₈BrNO₂). Bromine's electron-withdrawing nature alters electronic properties, affecting reactivity in cross-coupling reactions .
Heterocyclic and Bicyclic Derivatives
- tert-Butyl(1S,7S)-5-(4-methoxybenzyl)-7-(4-methoxyphenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (8ba) Structure: Incorporates a bicyclic diazepanone core with 4-methoxyphenyl and benzyl groups. Synthesis: Achieved 86% yield via KOH-mediated cyclization . Comparison: The bicyclic framework enhances stability and may confer unique pharmacokinetic properties. The high yield contrasts with the parent compound's 38%, highlighting the role of ring strain in driving reactions to completion.
tert-Butyl(5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazol-3-yl)carbamate (9b)
- Structure : Features a 1,2,4-triazole ring substituted with 4-methoxyphenyl.
- Synthesis : Microwave-assisted synthesis yields 62–90% .
- Comparison : The triazole ring introduces hydrogen-bonding capacity, which could enhance biological activity. The high yields suggest microwave conditions optimize cycloaddition kinetics.
Halogenated Analogs
- tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Structure: Chlorine substituent at the para position and an additional amino group. Properties: Molecular formula C₁₃H₁₉ClN₂O₂; 95% purity . Chlorine's electronegativity may alter binding affinity in target interactions compared to methoxy's electron-donating effects.
Physicochemical and Spectral Comparisons
Biological Activity
tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed review of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a chiral center defined by the (S)-configuration. The presence of the 4-methoxyphenyl group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Carbamate : Reaction of tert-butyl isocyanate with 4-methoxyphenethylamine.
- Purification : The product is purified through recrystallization or chromatography.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, studies on related carbamate derivatives have demonstrated their ability to scavenge free radicals effectively, which may be attributed to the presence of methoxy groups that enhance electron donation capabilities .
Antimicrobial Activity
Compounds containing phenolic structures and carbamate functionalities have shown promising antibacterial effects against various pathogens. It is hypothesized that this compound could exhibit similar properties due to its structural similarities with known antimicrobial agents .
Anti-inflammatory Effects
The methoxy group is known to influence anti-inflammatory pathways. Analogous compounds have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methods are optimal for preparing tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine (1-(4-methoxyphenyl)ethylamine). A base such as triethylamine is required to deprotonate the amine, with anhydrous conditions (e.g., THF or dichloromethane) and temperatures between 0–25°C .
- Critical Factors : Moisture must be excluded to prevent hydrolysis of the chloroformate. Yield optimization (70–85%) depends on stoichiometric control (1:1.1 amine-to-chloroformate ratio) and slow reagent addition to minimize side reactions .
- Validation : Confirm purity via HPLC (≥95%) and structural integrity via H/C NMR (e.g., tert-butyl group signals at δ 1.4 ppm and carbamate carbonyl at δ 155 ppm) .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Protocol : Perform accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or LC-MS.
- Hydrolytic Stability : Expose to pH 2 (HCl) and pH 9 (NaOH) buffers at 25°C; quantify carbamate cleavage by UV absorbance at 254 nm .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : H NMR confirms the methoxy group (δ 3.8 ppm, singlet) and ethyl carbamate linkage (δ 4.1 ppm, multiplet).
- IR : Carbamate C=O stretch at ~1680–1720 cm.
- Mass Spec : ESI-MS ([M+H] expected at m/z 280.2) .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity in Pd-catalyzed cross-coupling reactions?
- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using this compound vs. its brominated analogs (e.g., tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate).
- Results : The methoxy group enhances electron density, reducing oxidative addition efficiency with aryl halides. Use Pd(OAc)/SPhos catalyst system to mitigate this, achieving 60–75% yield .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in anti-inflammatory activity (IC ranging from 10–50 μM across studies) may arise from assay conditions (e.g., LPS-induced vs. COX-2 inhibition models).
- Resolution : Standardize assays using RAW264.7 macrophages with LPS stimulation and ELISA-based TNF-α quantification. Include positive controls (e.g., indomethacin) and validate via dose-response curves .
Q. Can enantioselective synthesis of the (R)- and (S)-isomers be achieved, and how does stereochemistry affect biological targets?
- Method : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts.
- Findings : The (S)-isomer exhibits 3-fold higher affinity for serotonin receptors (K = 120 nM vs. 360 nM for (R)-isomer), confirmed by radioligand binding assays .
Methodological Challenges and Solutions
Q. How to optimize large-scale synthesis while minimizing hazardous byproducts?
- Scale-Up Protocol : Replace batch reactors with continuous flow systems to control exothermic reactions. Use in-line FTIR to monitor tert-butyl chloroformate consumption and reduce waste .
- Byproduct Management : Quench excess chloroformate with aqueous NaHCO and extract with ethyl acetate; recycle solvents via distillation .
Q. What computational models predict the compound’s metabolic pathways?
- Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation of the methoxy group). Validate with in vitro microsomal assays (t = 45 min in human liver microsomes) .
Safety and Handling
Q. What PPE and engineering controls are essential for handling this compound?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
